![molecular formula C30H51B B14745026 Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane CAS No. 1107-40-0](/img/structure/B14745026.png)
Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[(6,6-dimethylbicyclo[311]heptan-2-yl)methyl]borane is a boron-containing compound characterized by its unique structure, which includes three 6,6-dimethylbicyclo[311]heptan-2-yl groups attached to a central boron atom
Métodos De Preparación
The synthesis of Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane typically involves the reaction of 6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethyl derivatives with a boron-containing reagent. One common method involves the use of boron trichloride (BCl3) or boron tribromide (BBr3) as the boron source. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include elevated temperatures and the use of a solvent like dichloromethane or toluene .
Análisis De Reacciones Químicas
Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of borohydride derivatives.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane has several scientific research applications:
Organic Synthesis: It is used as a reagent in organic synthesis for the formation of carbon-boron bonds, which are important intermediates in the synthesis of various organic compounds.
Materials Science: The compound is explored for its potential use in the development of new materials, including polymers and composites, due to its unique structural properties.
Medicinal Chemistry: Research is ongoing to investigate the potential therapeutic applications of this compound, particularly in the development of boron-containing drugs for cancer treatment and other diseases.
Mecanismo De Acción
The mechanism of action of Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boron-nitrogen or boron-oxygen bonds. These interactions can modulate the activity of enzymes or other proteins, thereby exerting biological effects .
Comparación Con Compuestos Similares
Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane can be compared with other boron-containing compounds, such as:
Boronic Acids: These compounds contain a boron atom bonded to two hydroxyl groups and are widely used in organic synthesis and medicinal chemistry.
Borate Esters: These esters are formed by the reaction of boronic acids with alcohols and have applications in materials science and catalysis.
Borohydrides: Compounds like sodium borohydride (NaBH4) are used as reducing agents in various chemical reactions.
Propiedades
Número CAS |
1107-40-0 |
|---|---|
Fórmula molecular |
C30H51B |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
tris[(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)methyl]borane |
InChI |
InChI=1S/C30H51B/c1-28(2)22-10-7-19(25(28)13-22)16-31(17-20-8-11-23-14-26(20)29(23,3)4)18-21-9-12-24-15-27(21)30(24,5)6/h19-27H,7-18H2,1-6H3 |
Clave InChI |
DSJLJZCYWBDQAF-UHFFFAOYSA-N |
SMILES canónico |
B(CC1CCC2CC1C2(C)C)(CC3CCC4CC3C4(C)C)CC5CCC6CC5C6(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)
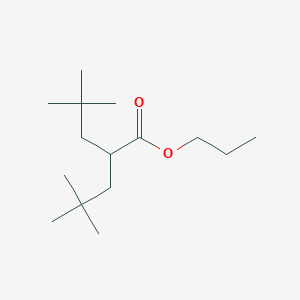
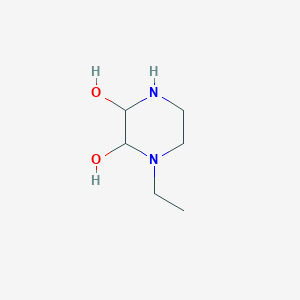
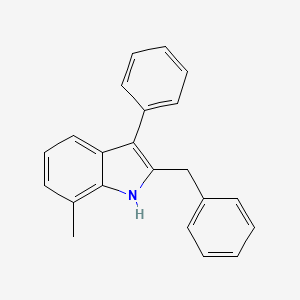
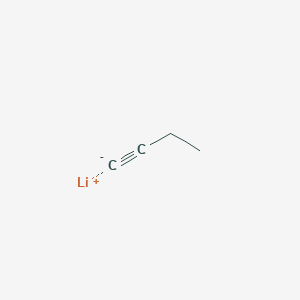
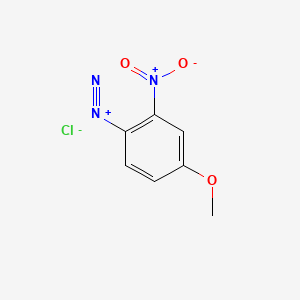
![Spiro[5.5]undec-1-ene](/img/structure/B14744998.png)
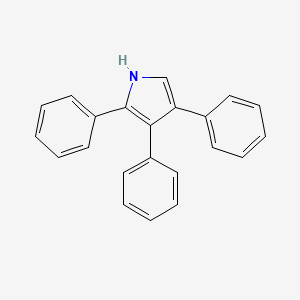



![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)

![[Bis(trifluoroacetoxy)]iodopentafluorobenzene](/img/structure/B14745055.png)
